molecular formula C5H2F6O2 B14388336 1,3-Dioxole, 2,2-bis(trifluoromethyl)- CAS No. 89444-43-9

1,3-Dioxole, 2,2-bis(trifluoromethyl)-

Cat. No.: B14388336
CAS No.: 89444-43-9
M. Wt: 208.06 g/mol
InChI Key: UWFOOHXUXMRPQQ-UHFFFAOYSA-N
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Description

1,3-Dioxole, 2,2-bis(trifluoromethyl)- is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of two trifluoromethyl groups attached to a 1,3-dioxole ring. This compound is often used in the synthesis of various polymers and has applications in multiple scientific fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxole, 2,2-bis(trifluoromethyl)- can be synthesized through the reaction of hexafluoroacetone with ethylene glycol under acidic conditions. The reaction typically involves the following steps:

    Formation of Hexafluoroacetone Monohydrate: Hexafluoroacetone is reacted with water to form hexafluoroacetone monohydrate.

    Cyclization: The monohydrate is then reacted with ethylene glycol in the presence of an acid catalyst to form 1,3-dioxole, 2,2-bis(trifluoromethyl)-.

Industrial Production Methods

Industrial production of 1,3-dioxole, 2,2-bis(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxole, 2,2-bis(trifluoromethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethyl groups are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Polymerization: The compound can be polymerized to form high-performance polymers with unique properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of 1,3-dioxole, 2,2-bis(trifluoromethyl)- can be formed.

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Polymers: High-performance polymers with applications in various industries.

Scientific Research Applications

1,3-Dioxole, 2,2-bis(trifluoromethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.

    Biology: Employed in the development of fluorinated compounds for biological studies, including enzyme inhibitors and imaging agents.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of high-performance coatings, membranes, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1,3-dioxole, 2,2-bis(trifluoromethyl)- is primarily based on its ability to undergo various chemical reactions due to the presence of the trifluoromethyl groups. These groups enhance the compound’s reactivity and stability, making it suitable for a wide range of applications. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
  • 2,2-Bis(trifluoromethyl)-1,3-dioxolane
  • Poly(tetrafluoroethylene)

Uniqueness

1,3-Dioxole, 2,2-bis(trifluoromethyl)- is unique due to its high thermal stability, chemical resistance, and the presence of two trifluoromethyl groups. These properties make it distinct from other similar compounds and suitable for specialized applications in various fields.

Properties

CAS No.

89444-43-9

Molecular Formula

C5H2F6O2

Molecular Weight

208.06 g/mol

IUPAC Name

2,2-bis(trifluoromethyl)-1,3-dioxole

InChI

InChI=1S/C5H2F6O2/c6-4(7,8)3(5(9,10)11)12-1-2-13-3/h1-2H

InChI Key

UWFOOHXUXMRPQQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(O1)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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